molecular formula C26H27N7 B2421685 N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902909-96-0

N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2421685
CAS No.: 902909-96-0
M. Wt: 437.551
InChI Key: QHTFIPSALOVMPO-UHFFFAOYSA-N
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Description

N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its primary research value lies in its ability to target and inhibit the enzymatic activity of ALK , which is frequently involved in chromosomal translocations and gain-of-function mutations that drive the pathogenesis of various cancers, including anaplastic large-cell lymphoma, non-small cell lung cancer (NSCLC), and neuroblastoma. By potently blocking the ATP-binding site of ALK, this compound suppresses its auto-phosphorylation and subsequent downstream signaling through key pathways such as JAK/STAT, PI3K/AKT, and RAS/MAPK, leading to the induction of apoptosis and the inhibition of proliferation in ALK-dependent tumor cell lines. This makes it an invaluable chemical probe for delineating the complex biological roles of ALK in disease models and for exploring mechanisms of resistance to clinically approved ALK inhibitors . Its utility extends to high-throughput screening assays, target validation studies, and combination therapy research aimed at overcoming treatment resistance in advanced malignancies.

Properties

IUPAC Name

N'-ethyl-N'-(3-methylphenyl)-N-(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7/c1-3-32(21-11-6-9-19(2)17-21)16-8-15-28-26-29-23-13-5-4-12-22(23)25-30-24(31-33(25)26)20-10-7-14-27-18-20/h4-7,9-14,17-18H,3,8,15-16H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTFIPSALOVMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[Ethyl(3-methylphenyl)amino]propyl}-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H29N5OC_{25}H_{29}N_5O, with a molecular weight of approximately 429.53 g/mol. Its structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanisms through which it exerts its effects include:

  • Inhibition of Tumor Cell Proliferation : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The observed IC50 values indicate significant cytotoxicity:
    • MCF7: IC50 = 12.50 µM
    • A549: IC50 = 26 µM .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
  • Targeting Kinases : The compound may interact with specific kinases involved in cancer progression. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 of 0.067 µM, contributing to its anticancer efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Binding : The compound exhibits a strong binding affinity to DNA, which disrupts replication and transcription processes essential for cancer cell survival.
  • Receptor Modulation : It may modulate various receptors and signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on MCF7 Cells : A recent study evaluated the effects of the compound on MCF7 cells, demonstrating a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation) .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
Tumor Cell ProliferationMCF712.50Inhibition of cell cycle
Tumor Cell ProliferationA54926Induction of apoptosis
Kinase InhibitionAurora-A0.067Targeting kinase signaling

Q & A

Q. How is the structural identity of triazoloquinazoline derivatives confirmed in synthetic chemistry research?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR identifies proton and carbon environments, resolving substituent positions (e.g., aromatic protons at δ 7.0–8.3 ppm in analogs) .
  • Mass spectrometry verifies molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • X-ray crystallography provides definitive bond-length and angle data for core structures .

Q. What synthetic methodologies are used to construct the triazolo[1,5-c]quinazoline core?

Key steps include:

  • Cyclocondensation : Reacting aminotriazoles with quinazoline precursors under reflux in ethanol .
  • Substituent introduction : Alkylation or amidation at the 5-position using propylamine derivatives (e.g., 70–100°C, 24–72 hours) .
  • Purification : Gradient column chromatography (e.g., ethyl acetate/light petroleum) yields >80% purity .

Q. What analytical techniques ensure purity of triazoloquinazoline derivatives post-synthesis?

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
  • Melting point analysis : Sharp melting ranges (e.g., 172–173°C) indicate crystalline homogeneity .

Q. How are molecular interactions between triazoloquinazolines and target proteins characterized?

  • Radioligand binding assays : Competitive displacement of [3H]-CGS21680 or [125I]-AB-MECA quantifies adenosine receptor affinity (Ki values <100 nM indicate high potency) .
  • Fluorescence polarization : Alexa Fluor-488 conjugates measure real-time binding kinetics (e.g., Kd values for A2A receptors) .

Q. What in vitro models evaluate the biological activity of triazoloquinazoline derivatives?

  • Cell-based assays : HEK293 cells expressing human A2A or A3 receptors measure cAMP inhibition (EC50 values <1 µM suggest efficacy) .
  • Enzyme inhibition : Kinase profiling panels assess off-target effects (e.g., selectivity over PKA/PKG) .

Advanced Questions

Q. How can researchers optimize selectivity of triazoloquinazolines for adenosine receptor subtypes?

  • Structure-activity relationship (SAR) : Modifying the 5-position substituents (e.g., propionyl vs. benzoyl groups) enhances A3 selectivity (Table 1) .
  • Species-specific assays : Human A3 receptors show 470-fold higher affinity for phenylacetyl derivatives compared to rat A1 receptors .

Table 1 : Selectivity of 5-substituted derivatives (Ki values in nM)

DerivativeHuman A3Rat A1Rat A2A
5-N-Propionyl7.7308108
5-N-Benzoyl3.0680273
5-N-Phenylacetyl0.65306

Q. What strategies resolve discrepancies in reported binding affinities across studies?

  • Receptor source standardization : Use cloned human receptors (vs. rodent brain homogenates) to minimize interspecies variability .
  • Buffer optimization : Include MgCl2 (10 mM) and GTP (50 µM) to stabilize G-protein-coupled receptor conformations .

Q. How are in silico approaches applied to predict pharmacokinetic properties?

  • Molecular docking : AutoDock Vina simulates binding poses with A2A receptors (e.g., pyridinyl interactions with Phe168/Asn253) .
  • ADMET prediction : SwissADME estimates logP (2.5–3.5) and BBB permeability (CNS MPO score >4 for CNS targets) .

Q. What experimental designs address poor solubility in biological assays?

  • Formulation : Use 5% DMSO + 5% Tween-80 in saline for i.p. administration (2 ml/kg) .
  • Prodrug strategies : Phosphate esters (e.g., MSX-3) improve aqueous solubility by >10-fold .

Q. How are in vivo studies designed to assess CNS-targeted triazoloquinazolines?

  • Blood-brain barrier (BBB) penetration : LogD (1.5–2.5) and P-gp efflux ratio (<2) are optimized via substituent tuning .
  • Behavioral models : Rotarod tests in rodents evaluate motor side effects at ED50 doses .

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